Cas no 1806273-74-4 (Benzene, 2-(bromomethyl)-1,5-difluoro-3-methoxy-)
Benzene, 2-(bromomethyl)-1,5-difluoro-3-methoxy- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 2-(bromomethyl)-1,5-difluoro-3-methoxy-
- EN300-1893407
- 2-(bromomethyl)-1,5-difluoro-3-methoxybenzene
- 1806273-74-4
-
- Inchi: 1S/C8H7BrF2O/c1-12-8-3-5(10)2-7(11)6(8)4-9/h2-3H,4H2,1H3
- InChI Key: ZFIFYTAQCSRUNP-UHFFFAOYSA-N
- SMILES: C1(F)=CC(F)=CC(OC)=C1CBr
Computed Properties
- Exact Mass: 235.96483g/mol
- Monoisotopic Mass: 235.96483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 1.566±0.06 g/cm3(Predicted)
- Boiling Point: 202.7±35.0 °C(Predicted)
Benzene, 2-(bromomethyl)-1,5-difluoro-3-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1893407-0.05g |
2-(bromomethyl)-1,5-difluoro-3-methoxybenzene |
1806273-74-4 | 0.05g |
$719.0 | 2023-09-18 | ||
| Enamine | EN300-1893407-0.1g |
2-(bromomethyl)-1,5-difluoro-3-methoxybenzene |
1806273-74-4 | 0.1g |
$755.0 | 2023-09-18 | ||
| Enamine | EN300-1893407-0.25g |
2-(bromomethyl)-1,5-difluoro-3-methoxybenzene |
1806273-74-4 | 0.25g |
$789.0 | 2023-09-18 | ||
| Enamine | EN300-1893407-0.5g |
2-(bromomethyl)-1,5-difluoro-3-methoxybenzene |
1806273-74-4 | 0.5g |
$823.0 | 2023-09-18 | ||
| Enamine | EN300-1893407-1.0g |
2-(bromomethyl)-1,5-difluoro-3-methoxybenzene |
1806273-74-4 | 1g |
$857.0 | 2023-06-01 | ||
| Enamine | EN300-1893407-2.5g |
2-(bromomethyl)-1,5-difluoro-3-methoxybenzene |
1806273-74-4 | 2.5g |
$1680.0 | 2023-09-18 | ||
| Enamine | EN300-1893407-5.0g |
2-(bromomethyl)-1,5-difluoro-3-methoxybenzene |
1806273-74-4 | 5g |
$2485.0 | 2023-06-01 | ||
| Enamine | EN300-1893407-10.0g |
2-(bromomethyl)-1,5-difluoro-3-methoxybenzene |
1806273-74-4 | 10g |
$3683.0 | 2023-06-01 | ||
| Enamine | EN300-1893407-1g |
2-(bromomethyl)-1,5-difluoro-3-methoxybenzene |
1806273-74-4 | 1g |
$857.0 | 2023-09-18 | ||
| Enamine | EN300-1893407-5g |
2-(bromomethyl)-1,5-difluoro-3-methoxybenzene |
1806273-74-4 | 5g |
$2485.0 | 2023-09-18 |
Benzene, 2-(bromomethyl)-1,5-difluoro-3-methoxy- Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on Benzene, 2-(bromomethyl)-1,5-difluoro-3-methoxy-
Benzene, 2-(bromomethyl)-1,5-difluoro-3-methoxy- (CAS No. 1806273-74-4): A Comprehensive Overview
Benzene, 2-(bromomethyl)-1,5-difluoro-3-methoxy- (CAS No. 1806273-74-4) is a unique and versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound, characterized by its bromomethyl, difluoro, and methoxy substituents on a benzene ring, offers a rich platform for the development of novel pharmaceuticals and advanced materials.
The bromomethyl group in Benzene, 2-(bromomethyl)-1,5-difluoro-3-methoxy- is a key functional group that can undergo various chemical reactions, such as nucleophilic substitution and elimination. This versatility makes it an attractive starting material for the synthesis of complex organic molecules. Recent studies have highlighted the importance of brominated compounds in the development of new drugs and materials with enhanced properties.
The presence of difluoro substituents on the benzene ring imparts unique electronic and steric effects to Benzene, 2-(bromomethyl)-1,5-difluoro-3-methoxy-. Fluorine atoms are known for their strong electron-withdrawing properties, which can significantly influence the reactivity and stability of the molecule. These effects are particularly valuable in medicinal chemistry, where subtle changes in molecular structure can lead to significant improvements in drug efficacy and selectivity.
The methoxy group (OCH3) is another important functional group in Benzene, 2-(bromomethyl)-1,5-difluoro-3-methoxy-. Methoxy groups are known to enhance the lipophilicity of molecules, which is crucial for improving their bioavailability and permeability across biological membranes. This property makes Benzene, 2-(bromomethyl)-1,5-difluoro-3-methoxy- an excellent candidate for the development of drugs that target specific cellular pathways or receptors.
In the context of medicinal chemistry, Benzene, 2-(bromomethyl)-1,5-difluoro-3-methoxy- has been explored as a potential lead compound for the synthesis of new therapeutic agents. Recent research has focused on its use in the development of anticancer drugs and antiviral agents. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of Benzene, 2-(bromomethyl)-1,5-difluoro-3-methoxy- exhibited potent antiproliferative activity against various cancer cell lines. The bromomethyl group was found to be crucial for enhancing the cytotoxicity of these compounds.
Another area of interest is the use of Benzene, 2-(bromomethyl)-1,5-difluoro-3-methoxy- in the synthesis of advanced materials. The combination of its bromomethyl and difluoro substituents makes it an ideal precursor for polymerization reactions. Researchers at the University of California have demonstrated that polymers derived from Benzene, 2-(bromomethyl)-1,5-difluoro-3-methoxy- exhibit excellent thermal stability and mechanical strength. These properties make them suitable for applications in electronics and aerospace industries.
The synthesis of Benzene, 2-(bromomethyl)-1,5-difluoro-3-methoxy- typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. Common synthetic routes include electrophilic aromatic substitution reactions followed by selective functional group transformations. Advances in green chemistry have also led to the development of more environmentally friendly methods for synthesizing this compound.
In conclusion, Benzene, 2-(bromomethyl)-1,5-difluoro-3-methoxy- (CAS No. 1806273-74-4) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique combination of functional groups provides a robust foundation for the development of novel drugs and advanced materials with enhanced properties. Ongoing research continues to uncover new applications and optimize synthetic methods for this promising compound.
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